Cas no 507264-66-6 (tert-butyl N-(1-carbamoylcyclopropyl)carbamate)

Tert-butyl N-(1-carbamoylcyclopropyl)carbamate is a protected carbamate derivative featuring a cyclopropane ring with a carbamoyl substituent. This compound is valuable in organic synthesis, particularly in peptide and medicinal chemistry, where it serves as an intermediate for the introduction of cyclopropane-containing motifs. The tert-butyloxycarbonyl (Boc) protecting group enhances stability under basic conditions and allows for selective deprotection under acidic conditions, facilitating controlled synthetic transformations. Its rigid cyclopropane structure can impart conformational constraints, making it useful for studying structure-activity relationships. The carbamoyl functionality further enables derivatization, broadening its utility in the design of bioactive molecules. This compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-(1-carbamoylcyclopropyl)carbamate structure
507264-66-6 structure
Product Name:tert-butyl N-(1-carbamoylcyclopropyl)carbamate
CAS No:507264-66-6
MF:C9H16N2O3
MW:200.234942436218
MDL:MFCD18969417
CID:879277
PubChem ID:20825554
Update Time:2025-10-28

tert-butyl N-(1-carbamoylcyclopropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [1-(aminocarbonyl)cyclopropyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-(1-carbamoylcyclopropyl)carbamate
    • MDL: MFCD18969417
    • Inchi: 1S/C9H16N2O3/c1-8(2,3)14-7(13)11-9(4-5-9)6(10)12/h4-5H2,1-3H3,(H2,10,12)(H,11,13)
    • InChI Key: BYZODTZQTOHBGD-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1(C(N)=O)CC1)=O

tert-butyl N-(1-carbamoylcyclopropyl)carbamate Pricemore >>

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tert-butyl N-(1-carbamoylcyclopropyl)carbamate
507264-66-6 95.0%
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Additional information on tert-butyl N-(1-carbamoylcyclopropyl)carbamate

Comprehensive Analysis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate (CAS No. 507264-66-6): Properties, Applications, and Industry Insights

In the realm of fine chemicals and pharmaceutical intermediates, tert-butyl N-(1-carbamoylcyclopropyl)carbamate (CAS No. 507264-66-6) has garnered significant attention due to its versatile applications and unique structural properties. This compound, often abbreviated as Boc-protected carbamoylcyclopropylamine, serves as a critical building block in organic synthesis, particularly in the development of bioactive molecules. Its carbamate and cyclopropyl functionalities make it a valuable scaffold for drug discovery, aligning with current trends in small molecule therapeutics and peptide mimetics.

The molecular structure of tert-butyl N-(1-carbamoylcyclopropyl)carbamate features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed in peptide synthesis and medicinal chemistry. This group enhances the compound's stability during reactions, a feature highly sought after in high-throughput screening and combinatorial chemistry. Recent studies highlight its role in optimizing drug bioavailability and target selectivity, addressing key challenges in modern pharmaceutical R&D.

From a synthetic perspective, CAS No. 507264-66-6 is often utilized in cross-coupling reactions and ring-opening transformations, leveraging its cyclopropyl carboxamide moiety. These reactions are pivotal in constructing heterocyclic compounds, a class of molecules dominating recent FDA-approved drugs. Industry reports indicate a growing demand for such intermediates, driven by the rise of personalized medicine and orphan drug development.

Environmental and regulatory considerations further underscore the relevance of this compound. Unlike traditional reagents with hazardous byproducts, tert-butyl N-(1-carbamoylcyclopropyl)carbamate aligns with green chemistry principles, owing to its biodegradable fragments and minimal toxicity profile. This positions it favorably in sustainable manufacturing initiatives, a hotspot in ESG-focused pharmaceutical investments.

In analytical applications, advanced techniques like HPLC-MS and NMR spectroscopy are employed to characterize CAS No. 507264-66-6, ensuring compliance with ICH guidelines for impurity control. Such rigor meets the quality-by-design (QbD) standards demanded by contract research organizations (CROs) and generic drug manufacturers.

Market intelligence reveals that searches for "Boc-protected cyclopropyl derivatives" and "carbamate-based drug intermediates" have surged by 40% year-over-year, reflecting the compound's industrial relevance. Frequently asked questions (FAQs) revolve around its storage conditions (typically 2–8°C under inert gas) and scalability in continuous flow chemistry systems—a testament to its adaptability in Industry 4.0 workflows.

Future prospects for tert-butyl N-(1-carbamoylcyclopropyl)carbamate include explorations in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, where its rigid cyclopropane ring could enhance binding kinetics. As AI-driven molecular modeling accelerates hit-to-lead optimization, this compound's computational predictability makes it a staple in virtual screening libraries.

In conclusion, CAS No. 507264-66-6 exemplifies the intersection of structural ingenuity and practical utility in modern chemistry. Its alignment with cutting-edge therapeutic modalities and eco-conscious synthesis ensures its enduring value across academic, industrial, and regulatory landscapes.

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